

roxatidine cell viability assay concentration range

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Roxatidine

CAS No.: 78273-80-0

Cat. No.: S579432

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Cell Viability Assay Data for Roxatidine

Cell Line / Model	Stimulus / Condition	Roxatidine Concentration Range Tested	Viability Assay Method	Key Finding on Viability	Citation
HMC-1 (Human mast cells)	PMACI	6.25 to 100 μM	MTT assay	No effect on cell viability at all tested concentrations. [1]	
HaCaT (Human keratinocytes)	TNF- α /IFN- γ	10, 20, and 40 μM	Information not specified in abstract	Used for treatment without reported toxicity. [2]	
RBL-2H3 (Rat basophilic leukemia) & BMMCs (Mouse bone marrow-derived mast cells)	Antigen (IgE/Ag)	Up to 40 μM (for 4 hours)	CCK-8 kit	No signs of cellular toxicity at the highest concentration. [3]	

Cell Line / Model	Stimulus / Condition	Roxatidine Concentration Range Tested	Viability Assay Method	Key Finding on Viability	Citation
RAW 264.7 (Mouse macrophages)	LPS	40 to 120 μ M	MTT assay	No cytotoxicity observed. [4]	

Detailed Experimental Context and Protocols

The viability data is closely tied to specific research models investigating **roxatidine**'s anti-allergic and anti-inflammatory properties.

- In HMC-1 Cells:** Researchers pretreated HMC-1 cells with **roxatidine** (6.25 to 100 μ M) for 30 minutes before inducing inflammation with PMACI (phorbol 12-myristate 13-acetate and calcium ionophore). Cell viability was assessed using the **MTT assay**, which confirmed the compound was not cytotoxic in this range. [1]
- In RBL-2H3 & BMMCs:** In studies on the antimicrobial peptide Pro10-1D, **roxatidine** was used as a reference control. Cells were incubated with **roxatidine** for 4 hours, and viability was measured with a **CCK-8 kit**, showing no toxicity even at 40 μ M. [3]

Key Considerations for Your Experimental Design

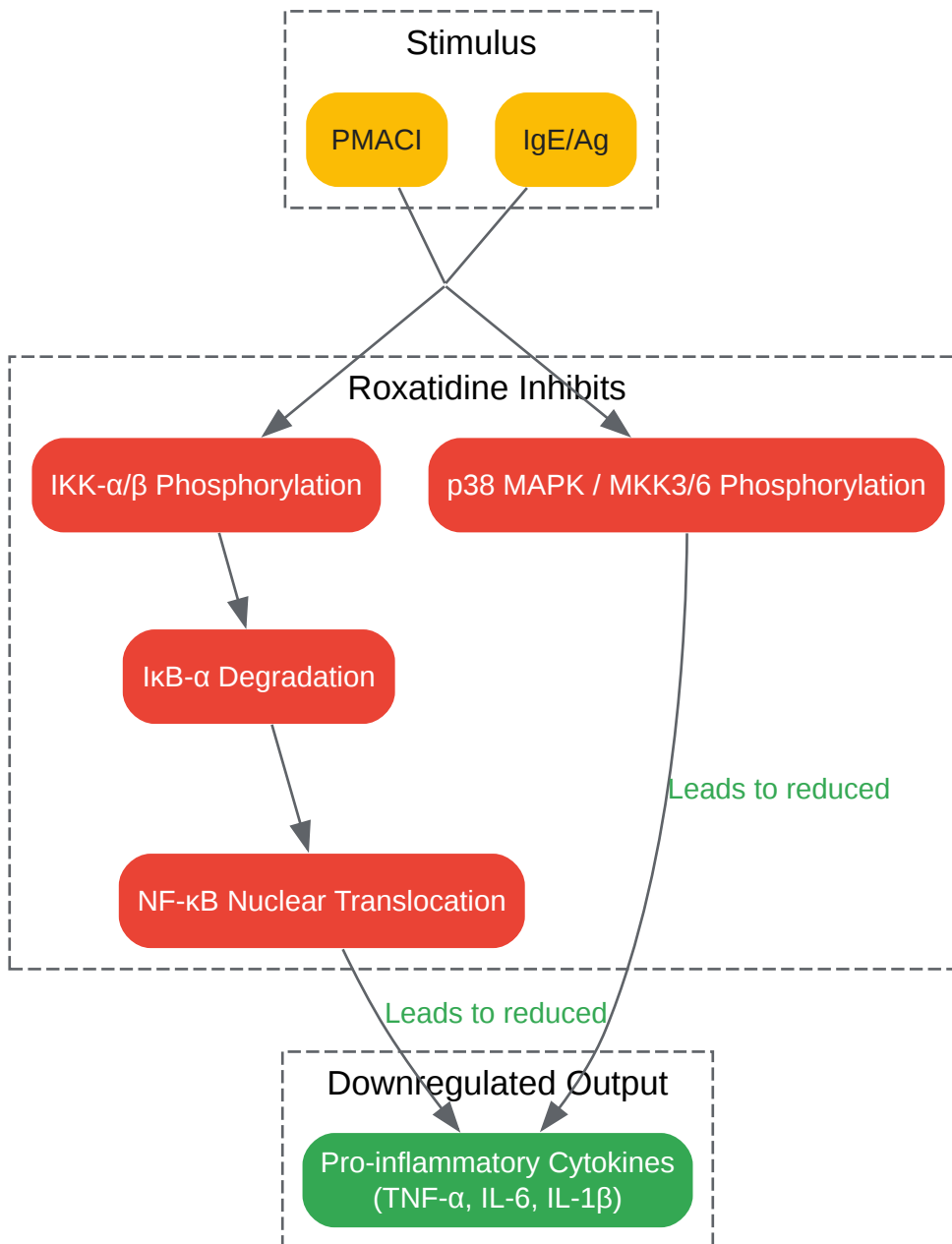
When planning your experiments with **roxatidine**, consider these factors:

- Cell Type is Critical:** The safe concentration range can vary depending on the cell line you are using. It is essential to establish the optimal range for your specific experimental model.
- Start with a Range-Finding Experiment:** A good practice is to conduct a preliminary viability assay (like MTT or CCK-8) testing a wide range of concentrations to determine the point at which cytotoxicity begins for your cells.
- Solvent and Preparation:** **Roxatidine** acetate hydrochloride is often dissolved in **DMSO** for *in vitro* studies. Remember to include a vehicle control (e.g., DMSO at the same concentration as your highest treatment dose) to rule out solvent toxicity. [5]

Mechanism of Action and Experimental Workflow

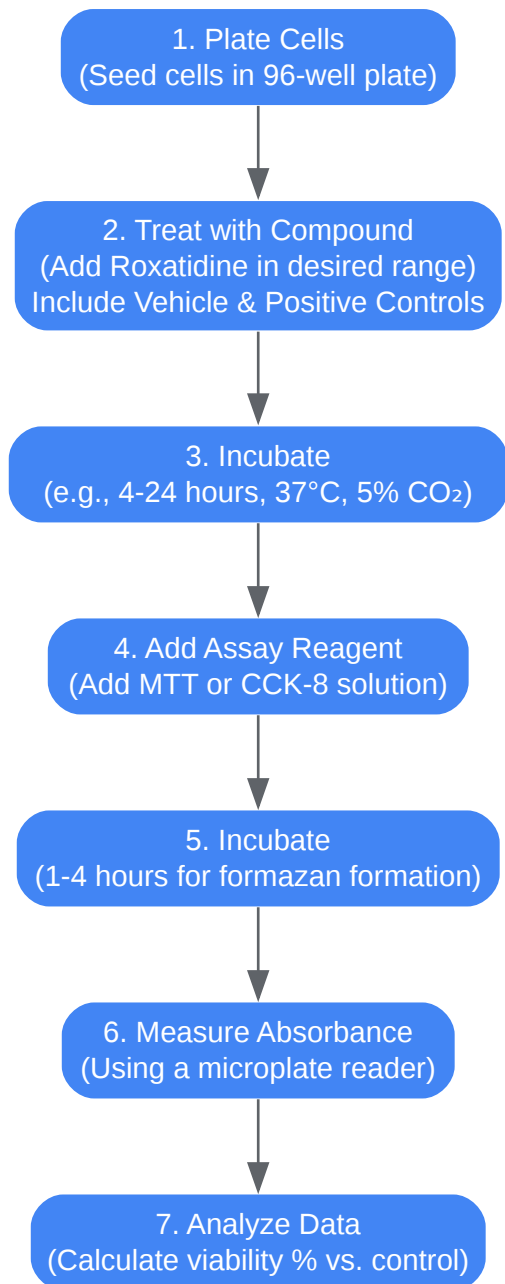
The diagrams below illustrate the signaling pathways targeted by **roxatidine** and a general workflow for conducting a cell viability assay, based on the research context.

Proposed Anti-Inflammatory Mechanism of Roxatidine in Mast Cells



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General Workflow for Cell Viability Assay



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References

1. Roxatidine attenuates mast cell-mediated allergic ... [nature.com]
2. New Potential of Roxatidine Acetate Hydrochloride on ... [frontiersin.org]
3. Antimicrobial Peptide Pro10-1D Exhibits Anti-Allergic Activity [mdpi.com]
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5. Roxatidine Acetate HCl | Histamine Receptor antagonist [selleckchem.com]

To cite this document: Smolecule. [roxatidine cell viability assay concentration range]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b579432#roxatidine-cell-viability-assay-concentration-range>]

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